molecular formula C14H14N2O2 B2686737 N-[[2-(4-Methylphenyl)-1,3-oxazol-4-yl]methyl]prop-2-enamide CAS No. 2411243-13-3

N-[[2-(4-Methylphenyl)-1,3-oxazol-4-yl]methyl]prop-2-enamide

Cat. No.: B2686737
CAS No.: 2411243-13-3
M. Wt: 242.278
InChI Key: LWVZVBUDKPUEJZ-UHFFFAOYSA-N
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Description

N-[[2-(4-Methylphenyl)-1,3-oxazol-4-yl]methyl]prop-2-enamide is a synthetic organic compound known for its diverse applications in scientific research and industry. This compound features a unique structure that includes an oxazole ring, a methylphenyl group, and a prop-2-enamide moiety, making it a subject of interest for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[[2-(4-Methylphenyl)-1,3-oxazol-4-yl]methyl]prop-2-enamide typically involves the reaction of 4-methylphenylamine with glyoxal to form the oxazole ring. This intermediate is then reacted with acryloyl chloride under basic conditions to yield the final product. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the formation of the desired compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of advanced purification techniques such as column chromatography and recrystallization is common to achieve the desired product specifications .

Chemical Reactions Analysis

Types of Reactions

N-[[2-(4-Methylphenyl)-1,3-oxazol-4-yl]methyl]prop-2-enamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted oxazole derivatives, reduced amides, and other functionalized compounds that retain the core structure of this compound .

Scientific Research Applications

N-[[2-(4-Methylphenyl)-1,3-oxazol-4-yl]methyl]prop-2-enamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-[[2-(4-Methylphenyl)-1,3-oxazol-4-yl]methyl]prop-2-enamide involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit specific enzymes involved in metabolic pathways, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[[2-(4-Methylphenyl)-1,3-oxazol-4-yl]methyl]prop-2-enamide stands out due to its unique combination of an oxazole ring and a prop-2-enamide moiety, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

N-[[2-(4-methylphenyl)-1,3-oxazol-4-yl]methyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O2/c1-3-13(17)15-8-12-9-18-14(16-12)11-6-4-10(2)5-7-11/h3-7,9H,1,8H2,2H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWVZVBUDKPUEJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC(=CO2)CNC(=O)C=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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